molecular formula C17H21N3O5S B4746740 2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(4-ethylphenyl)hydrazinecarboxamide

2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(4-ethylphenyl)hydrazinecarboxamide

Cat. No. B4746740
M. Wt: 379.4 g/mol
InChI Key: KHUYHVJAKRZPFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(4-ethylphenyl)hydrazinecarboxamide, commonly known as DESI-1, is a small molecule inhibitor that has shown promising results in cancer research. It was first synthesized in 2015 by a team of researchers at the University of Texas Southwestern Medical Center. Since then, DESI-1 has been extensively studied for its potential use as a therapeutic agent in cancer treatment.

Mechanism of Action

DESI-1 acts by inhibiting the activity of porcupine, a protein that is essential for the secretion of Wnt ligands. Wnt ligands are signaling molecules that activate the Wnt/β-catenin pathway. Inhibition of porcupine leads to a decrease in the levels of Wnt ligands, which in turn inhibits the activation of the pathway. This results in the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
DESI-1 has been shown to have specific effects on cancer cells, with minimal effects on normal cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unaffected. Additionally, DESI-1 has been shown to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis.

Advantages and Limitations for Lab Experiments

DESI-1 has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified to improve its potency and selectivity. It has shown promising results in various cancer cell lines, making it a potentially useful therapeutic agent. However, there are also limitations to its use. DESI-1 has low solubility in water, which can make it difficult to administer in vivo. Additionally, its potency and selectivity may vary depending on the specific cancer cell line being studied.

Future Directions

There are several potential future directions for research on DESI-1. One area of interest is the development of more potent and selective inhibitors of porcupine. Additionally, further studies are needed to determine the optimal dosing and administration of DESI-1 in vivo. Finally, DESI-1 may have potential applications in other diseases beyond cancer, such as osteoporosis and Alzheimer's disease, which are also associated with dysregulation of the Wnt/β-catenin pathway.

Scientific Research Applications

DESI-1 has been shown to be a potent inhibitor of the Wnt/β-catenin signaling pathway, which is known to play a critical role in cancer development and progression. Inhibition of this pathway has been shown to suppress the growth and proliferation of cancer cells. DESI-1 has been tested in various cancer cell lines, including breast, colon, and lung cancer, and has shown promising results in reducing tumor growth.

properties

IUPAC Name

1-[(2,5-dimethoxyphenyl)sulfonylamino]-3-(4-ethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S/c1-4-12-5-7-13(8-6-12)18-17(21)19-20-26(22,23)16-11-14(24-2)9-10-15(16)25-3/h5-11,20H,4H2,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUYHVJAKRZPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NNS(=O)(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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